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molecular formula C12H15N3 B103876 2-(Piperidin-4-YL)-1H-benzo[D]imidazole CAS No. 38385-95-4

2-(Piperidin-4-YL)-1H-benzo[D]imidazole

Cat. No. B103876
M. Wt: 201.27 g/mol
InChI Key: HBOGHPAOOWUTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660751B1

Procedure details

A mixture of 4-piperidine carboxylic acid (5.30 g, 40 mmol), 1,2-diaminobenzene (4.32 g, 40 mmol) and polyphosphoric acid (40 g) were heated to 190° C. for 14 hours. Cooled, diluted with water (150 ml) and basified with 50% KOH to pH 8. Solution cooled in an ice/salt bath to give a precipitate which was collected by filtration and washed with water. Solid dried in vacuo to afford the title compound (8.0 g, 100%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7](O)=O)[CH2:3][CH2:2]1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17].[OH-].[K+]>O>[NH:10]1[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N:17]=[C:7]1[CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
4.32 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled
TEMPERATURE
Type
TEMPERATURE
Details
Solution cooled in an ice/salt bath
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Solid dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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